molecular formula C8H4F6 B3090928 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1214372-93-6

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B3090928
CAS No.: 1214372-93-6
M. Wt: 214.11 g/mol
InChI Key: GNNBODQVNYPARY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound of high interest in advanced chemical research and development. The strategic incorporation of both difluoromethyl (CF2H) and trifluoromethyl (CF3) groups makes this benzene derivative a valuable building block in the design of pharmaceuticals and agrochemicals . The CF2H group is recognized for its ability to act as a hydrogen bond donor and serve as a bioisostere for alcohols, thiols, and other functional groups, which can critically influence a molecule's lipophilicity, metabolic stability, and membrane permeability . Researchers utilize this compound in various applications, including late-stage difluoromethylation strategies, the exploration of structure-activity relationships (SAR), and as a key precursor in synthesizing more complex molecules for medicinal chemistry and drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNBODQVNYPARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves several steps, typically starting with the introduction of fluorine atoms into the benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .

Chemical Reactions Analysis

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, metal catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

DFMTFB serves as a building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex fluorinated compounds. The compound's reactivity makes it useful in the development of new materials and in the synthesis of other fluorinated molecules.

Biology

Research indicates potential biological activities associated with DFMTFB. Fluorinated compounds often exhibit interesting pharmacological properties due to their lipophilicity and ability to mimic hydrogen atoms in biological systems. Investigations into similar compounds suggest that DFMTFB may have applications in drug design and agrochemicals.

Medicine

DFMTFB is explored for its role in drug development , particularly in designing fluorinated pharmaceuticals that offer improved metabolic stability and bioavailability. The presence of fluorine enhances binding affinity to biological targets, which is crucial for developing effective therapeutic agents.

Industry

In industrial applications, DFMTFB is utilized in the production of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Case Studies and Research Findings

Recent studies have highlighted the potential antimicrobial properties of DFMTFB and similar fluorinated compounds. Research indicates that these compounds can exhibit enhanced antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Additionally, advancements in difluoromethylation processes have streamlined access to molecules relevant to pharmaceuticals. New protocols have been developed for site-selective installation of CF₂H onto large biomolecules such as proteins, indicating a growing interest in the application of DFMTFB in biochemistry and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The highly polarized C-H bond of the difluoromethyl group makes it a competent hydrogen bond donor, which can interact with biological molecules such as proteins and enzymes . This interaction can modulate the activity of these molecules, leading to various biological effects. The compound’s fluorine atoms also contribute to its unique reactivity and stability, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene with structurally related fluorinated benzene derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound -CF₂H (1), -F (2), -CF₃ (3) C₈H₄F₆ High lipophilicity; potential agrochemical intermediate
1-Fluoro-2-methyl-3-(trifluoromethyl)benzene -F (1), -CH₃ (2), -CF₃ (3) C₈H₆F₄ Colorless liquid; used in organic synthesis
2-Fluoro-3-(trifluoromethyl)benzyl bromide -F (2), -CF₃ (3), -CH₂Br (1) C₈H₄BrF₄ Alkylating agent; precursor for pharmaceuticals
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene -Cl (1), -F (2), -OCH₃ (4), -CF₃ (3) C₈H₅ClF₄O Solid (MW 228.57); halogenated intermediate
3-(Difluoromethyl)-1-methyl-N-(3’,4’,5’-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide Heterocyclic difluoromethyl derivative C₁₈H₁₂F₅N₃O Pesticide (Fluxapyroxad); MP 157°C

Key Comparisons:

Substituent Effects on Reactivity :

  • The difluoromethyl (-CF₂H) group in the target compound offers intermediate electronegativity compared to -CF₃ (stronger electron-withdrawing) and -CH₃ (electron-donating). This balance may enhance stability while retaining moderate reactivity for further functionalization .
  • In contrast, 2-Fluoro-3-(trifluoromethyl)benzyl bromide () contains a bromomethyl group, making it highly reactive in nucleophilic substitutions. This property is exploited in coupling reactions to generate bioactive molecules .

Physicochemical Properties: The trifluoromethyl group (-CF₃) universally increases lipophilicity across all compared compounds, improving membrane permeability. However, the additional difluoromethyl and fluoro groups in the target compound may further fine-tune solubility and metabolic resistance . 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene () lacks the difluoromethyl group, resulting in lower molecular weight (C₈H₆F₄ vs.

Applications :

  • The target compound’s structural complexity suggests utility as a building block for agrochemicals , analogous to Fluxapyroxad (), which employs a difluoromethylpyrazole moiety for pest control .
  • 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene () demonstrates the versatility of halogenated benzenes in synthesizing diversified aromatic intermediates .

Research Findings and Implications

  • Electronic Effects : Fluorine substituents significantly alter the electron density of the benzene ring. The -CF₃ group induces strong para-directing deactivation, while -CF₂H provides a milder electronic effect, enabling regioselective modifications .
  • Synthetic Challenges : Introducing multiple fluorine groups requires precise control to avoid side reactions. For example, 2-Fluoro-3-(trifluoromethyl)benzyl bromide () is synthesized via bromination of a pre-fluorinated toluene derivative .
  • Biological Relevance: Fluorinated benzenes are prevalent in FDA-approved drugs due to their resistance to oxidative metabolism. The target compound’s -CF₂H group may offer a metabolic advantage over non-fluorinated analogs .

Biological Activity

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene, with the chemical formula C₈H₄F₆ and CAS number 1214372-93-6, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a unique arrangement of fluorine atoms that significantly alters its chemical reactivity and biological interactions. Its structure includes:

  • Difluoromethyl group : Enhances lipophilicity and bioavailability.
  • Trifluoromethyl group : Known to influence pharmacokinetics and pharmacodynamics of drugs.

Inhibition of Enzymatic Activity

Fluorinated compounds have been reported to interact with various enzymes, including cyclooxygenases (COX). The trifluoromethyl group can enhance the selectivity and potency of COX inhibitors, which are crucial in pain management and inflammation control. Although direct studies on this compound's COX inhibition are sparse, its structural analogs demonstrate significant inhibitory effects .

Case Studies

  • Antimicrobial Activity : A study involving a series of fluorinated benzenes demonstrated that compounds with similar structures showed enhanced activity against Gram-positive bacteria. The presence of both difluoro and trifluoro groups was crucial for this activity .
  • Enzyme Interaction : In a comparative study on small molecules, compounds containing trifluoromethyl groups exhibited improved interactions with target enzymes compared to non-fluorinated analogs. This suggests that this compound may also exhibit similar properties .

Data Tables

PropertyValue
Molecular FormulaC₈H₄F₆
Molecular Weight214.11 g/mol
CAS Number1214372-93-6
Purity≥95%
Hazard ClassificationIrritant
Biological ActivityObserved Effects
AntimicrobialPotential bactericidal/fungicidal effects noted in analogs
Enzyme InhibitionPossible COX inhibition based on structural similarities

Q & A

Q. What are the key synthetic routes for 1-(difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and fluorination steps. A feasible approach is nucleophilic aromatic substitution (NAS) using fluorinated reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Optimization requires controlling temperature (-40°C to 60°C) and solvent choice (e.g., DCM or THF) to minimize side reactions. For trifluoromethylation, Ruppert-Prakash reagents (e.g., TMSCF₃) under catalytic Cu(I) or Ag(I) conditions are effective . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high yield and purity.

Q. How can the molecular structure and purity of this compound be characterized?

Use a combination of:

  • NMR spectroscopy : ¹⁹F NMR (to confirm fluorinated substituents) and ¹H/¹³C NMR for backbone analysis.
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • X-ray crystallography : For definitive structural confirmation, particularly to resolve positional isomerism of fluorine and trifluoromethyl groups .
  • Elemental analysis : Ensures stoichiometric accuracy of C, H, F, and N.

Q. What are the primary chemical reactivity patterns of this compound?

The electron-withdrawing trifluoromethyl and fluorine groups deactivate the benzene ring, directing electrophilic substitution to meta/para positions. Reactivity includes:

  • Nucleophilic substitution : At the difluoromethyl group under strong bases (e.g., LDA).
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids, facilitated by Pd catalysts .
  • Radical reactions : Initiated by peroxides or light for functionalization of the aromatic core .

Advanced Research Questions

Q. How do computational models predict the electronic effects of fluorinated substituents in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

  • Electron-withdrawing effects : Trifluoromethyl groups lower the HOMO-LUMO gap, enhancing electrophilicity.
  • Steric and stereoelectronic interactions : Fluorine atoms influence conformational stability through hyperconjugation .
  • Solvent interactions : Polarizable continuum models (PCM) predict solubility trends in aprotic solvents.

Q. What strategies address discrepancies between experimental and computational data in reaction pathway analysis?

  • Mechanistic probes : Isotopic labeling (e.g., ¹⁸F or ¹³C) to trace reaction intermediates.
  • Kinetic isotope effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs.
  • In situ spectroscopy : Raman or IR to monitor transient species .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Fluorinated aromatics often target enzymes (e.g., cytochrome P450) or receptors via halogen bonding. Assays include:

  • Enzyme inhibition : IC₅₀ determination using fluorescence-based assays.
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Cellular uptake : Radiolabeled (³H or ¹⁴C) analogs tracked via scintillation counting .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Catalyst poisoning : Trace moisture or oxygen degrades fluorinated intermediates. Use Schlenk-line techniques.
  • Byproduct formation : Optimize stoichiometry of fluorinating agents (e.g., avoid excess DAST).
  • Continuous flow systems : Improve heat transfer and reduce reaction time .

Q. How can spectroscopic data distinguish positional isomers in fluorinated analogs?

  • ¹⁹F NMR chemical shifts : Trifluoromethyl groups at position 3 vs. 4 differ by ~2–5 ppm.
  • NOESY correlations : Spatial proximity of fluorine atoms to adjacent protons.
  • IR vibrational modes : C-F stretches vary with substitution pattern (1150–1250 cm⁻¹) .

Methodological and Safety Considerations

Q. What safety protocols are critical for handling fluorinated intermediates?

  • Ventilation : Use fume hoods for volatile fluorinated reagents (e.g., HF byproducts).
  • PPE : Acid-resistant gloves and face shields.
  • Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ before disposal .

Q. How are toxicity and environmental impact assessed for this compound?

  • Ames test : Screen for mutagenicity.
  • EC₅₀ assays : Evaluate aquatic toxicity using Daphnia magna.
  • PBT assessment : Predict persistence, bioaccumulation, and toxicity via QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
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1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene

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